Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride

Physicochemical profiling Drug-likeness Imidazole anesthetics

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride (CAS 1803609-56-4; free base CAS 1593370-82-1) is a heterocyclic imidazole-5-carboxylate derivative bearing a primary aminoethyl substituent at the N1 position and an ethyl ester at the C5 position, supplied as the dihydrochloride salt. The free base has a molecular weight of 183.21 Da, a predicted consensus LogP of approximately 0.02–0.31, a topological polar surface area (TPSA) of 70.14 Ų, and one hydrogen bond donor with five hydrogen bond acceptors.

Molecular Formula C8H15Cl2N3O2
Molecular Weight 256.13 g/mol
Cat. No. B13203368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride
Molecular FormulaC8H15Cl2N3O2
Molecular Weight256.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CN1CCN.Cl.Cl
InChIInChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-10-6-11(7)4-3-9;;/h5-6H,2-4,9H2,1H3;2*1H
InChIKeyPTTKFMNPBRAOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate Dihydrochloride: Core Structural and Physicochemical Profile for Research Procurement


Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride (CAS 1803609-56-4; free base CAS 1593370-82-1) is a heterocyclic imidazole-5-carboxylate derivative bearing a primary aminoethyl substituent at the N1 position and an ethyl ester at the C5 position, supplied as the dihydrochloride salt . The free base has a molecular weight of 183.21 Da, a predicted consensus LogP of approximately 0.02–0.31, a topological polar surface area (TPSA) of 70.14 Ų, and one hydrogen bond donor with five hydrogen bond acceptors . The dihydrochloride salt (MW 256.13 g/mol) confers aqueous solubility, distinguishing it from lipophilic imidazole-5-carboxylate congeners such as etomidate . This compound belongs to a class of N1-substituted imidazole-5-carboxylates that have been described in patent literature as intermediates and scaffolds for central inhibitory agents targeting GABAA receptors and for ENPP1 inhibitors [1][2].

Why Generic Imidazole-5-Carboxylate Substitution Fails for Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate Dihydrochloride


Imidazole-5-carboxylates cannot be interchanged generically because the precise substituent at the N1 position dictates the compound's physicochemical profile, receptor-binding pharmacophore, and synthetic utility. The 1-(2-aminoethyl) substituent introduces a primary aliphatic amine (predicted pKa ~5.8 ) that is absent in etomidate (N1-phenylethyl, pKa 4.24 ) and in the unsubstituted parent ethyl 1H-imidazole-5-carboxylate [1]. This amine confers a LogP reduction of approximately 2.6–3.0 log units relative to etomidate (LogP 0.02–0.31 vs. 2.67–3.05 ), fundamentally altering aqueous solubility, tissue partitioning, and blood-brain barrier permeability predictions . Furthermore, the primary amine serves as a synthetically addressable handle for amide coupling, urea formation, or reductive amination, enabling its use as a modular building block for library synthesis—a capability absent in N-aryl or N-alkyl imidazole-5-carboxylate analogs lacking a free amine. The 5-ester versus 4-ester positional isomerism also matters: imidazole-5-carboxylates map to the etomidate pharmacophore (GABAA receptor modulation [2]), whereas imidazole-4-carboxylates represent a distinct regioisomeric series with differing biological recognition.

Quantitative Differentiation Evidence for Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate Dihydrochloride Against Key Comparators


LogP Differential: 2.6–3.0 Log Unit Hydrophilicity Gain Over Etomidate

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate (free base) exhibits a measured/predicted LogP of 0.0185 to 0.31, representing a 2.6–3.0 log unit reduction in lipophilicity compared to etomidate (ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate), which has an experimentally determined LogP of 2.67–3.05 . This LogP difference translates to an approximately 400- to 1000-fold difference in octanol-water partition coefficient, predicting substantially higher aqueous solubility and lower membrane permeability for the aminoethyl analog [1].

Physicochemical profiling Drug-likeness Imidazole anesthetics

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: Enhanced Aqueous Interface vs. Etomidate

The target compound (free base) has a TPSA of 70.14 Ų with 1 hydrogen bond donor and 5 hydrogen bond acceptors, compared to etomidate's TPSA of 44.12 Ų with 0 hydrogen bond donors and 4 hydrogen bond acceptors . The TPSA increase of 26 Ų (+59%) and the addition of a hydrogen bond donor are consistent with the aminoethyl substituent's contribution. A TPSA exceeding 60 Ų is generally associated with reduced passive membrane permeability, while TPSA values below 60 Ų (as for etomidate) favor blood-brain barrier penetration [1]. The intermediate TPSA of the target compound (70.14 Ų) places it in a range suggesting moderate oral absorption potential with limited CNS penetration, in contrast to etomidate's rapid CNS entry.

Drug design Permeability prediction TPSA

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free-Base Etomidate Requiring Co-Solvent Formulation

The target compound is supplied as the dihydrochloride salt (MW 256.13 g/mol, molecular formula C8H15Cl2N3O2 ), which protonates both the primary amine on the aminoethyl side chain and the imidazole ring nitrogen. This contrasts with etomidate, which is supplied as the free base (MW 244.29 g/mol) and is practically insoluble in water at neutral pH, requiring formulation in 35% propylene glycol (Amidate®) or lipid emulsion for clinical administration [1]. The dihydrochloride salt of the aminoethyl analog is expected to exhibit aqueous solubility comparable to histamine dihydrochloride (freely soluble in water [2]), whereas etomidate free base requires pH <3 for aqueous solubilization [1].

Salt selection Aqueous solubility Formulation

Primary Amine Conjugation Handle: Synthetic Versatility vs. N-Alkyl/Aryl Imidazole-5-Carboxylate Analogs

The 1-(2-aminoethyl) substituent provides a primary aliphatic amine (predicted pKa ~5.83 ) that is chemically addressable for amide bond formation, urea synthesis, sulfonamide coupling, and reductive amination, whereas etomidate (N1-phenylethyl) lacks any reactive functional group beyond the imidazole ring and ester [1]. This primary amine distinguishes the target compound from all N-alkyl and N-aryl imidazole-5-carboxylate congeners, enabling its use as a modular scaffold for parallel library synthesis. The ethyl ester at C5 can be orthogonally hydrolyzed to the carboxylic acid (1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid, CAS 1523006-31-6 [2]) for further diversification.

Medicinal chemistry Building block Bioconjugation

Patent Context: Imidazole-5-Carboxylate Scaffold in Anesthetic and ENPP1 Inhibitor Programs

The imidazole-5-carboxylate chemotype, of which the target compound is an N1-aminoethyl variant, is explicitly claimed in patent families covering short-acting GABAA receptor modulators (US Patent 11,208,385 [1]) and ENPP1 inhibitors for oncology and antibacterial indications (EP Patent EP4255425A1 [2]). The US patent describes N-substituted imidazole-5-carboxylates designed to retain etomidate's rapid anesthetic onset while reducing 11-β hydroxylase inhibition (etomidate binds 11-β hydroxylase 100-fold more avidly than GABAA receptors [1]). The ENPP1 patent broadly claims imidazole compounds with amino substituents as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 [2]. The target compound's aminoethyl group maps to the R1 substitution site defined in these patent Markush structures, positioning it as a relevant intermediate or scaffold within active pharmaceutical development programs.

GABAA receptor Anesthetic agents ENPP1 inhibition

Target Application Scenarios for Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate Dihydrochloride Based on Quantitative Differentiation Evidence


Aqueous-Compatible In Vitro Pharmacology Without Co-Solvent Confounds

The dihydrochloride salt form enables direct dissolution in aqueous buffers at neutral pH, eliminating the requirement for DMSO or propylene glycol vehicles that are mandatory for etomidate (LogP 2.67–3.05 ). This is critical for GABAA receptor electrophysiology assays, ENPP1 enzymatic assays, and any cellular screen where organic co-solvents above 0.1% v/v introduce solvent artifacts. The ~2.6–3.0 LogP reduction compared to etomidate further ensures the compound remains in solution throughout the assay incubation period, reducing false-negative rates from compound precipitation.

Modular Medicinal Chemistry Building Block for Parallel Imidazole Library Synthesis

With two orthogonal reactive sites—the primary amine on the N1-aminoethyl side chain and the C5 ethyl ester hydrolyzable to the carboxylic acid [1]—this compound serves as a dual-handle scaffold for Diversity-Oriented Synthesis (DOS). Amide coupling at the primary amine (predicted pKa ~5.8 ) with carboxylic acid building blocks, followed by ester hydrolysis and second-stage diversification at C5, enables efficient two-step construction of imidazole-5-carboxamide libraries. This synthetic versatility exceeds that of mono-functional analogs such as histamine dihydrochloride (single amine) or etomidate (no amine, ester only).

Lead Optimization of Etomidate-Class Anesthetics with Reduced Lipophilicity

The N1-(2-aminoethyl) substituent represents a deliberate structural departure from etomidate's N1-(1-phenylethyl) group, reducing LogP by 2.6–3.0 units and TPSA by +26 Ų . In the context of US Patent 11,208,385 [2], which seeks imidazole-5-carboxylate anesthetics with reduced 11-β hydroxylase inhibition, this hydrophilicity shift is predicted to alter tissue distribution, metabolic clearance pathways, and potentially the GABAA/11-β hydroxylase selectivity ratio. The compound can serve as a starting point for SAR studies exploring the relationship between N1-substituent polarity and anesthetic safety margin.

ENPP1 Inhibitor Development for Immuno-Oncology Applications

EP Patent EP4255425A1 [3] broadly claims imidazole compounds with amino-containing substituents as ENPP1 inhibitors. The target compound's aminoethyl-imidazole-5-carboxylate core matches the pharmacophoric elements described for ENPP1 binding, and its aqueous solubility (dihydrochloride salt) facilitates high-concentration screening in enzymatic and cellular assays. The compound can be used directly as a screening hit or derivatized via the primary amine to generate focused libraries for ENPP1 inhibitor lead discovery.

Quote Request

Request a Quote for Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.